molecular formula C16H35O3P B14732680 Diheptyl ethylphosphonate CAS No. 6163-81-1

Diheptyl ethylphosphonate

Cat. No.: B14732680
CAS No.: 6163-81-1
M. Wt: 306.42 g/mol
InChI Key: RBPHHEPCSXTUGB-UHFFFAOYSA-N
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Description

Diheptyl ethylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to an ethyl group and two heptyl chains. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diheptyl ethylphosphonate can be synthesized through several methods, including the Michaelis-Arbuzov reaction, which involves the reaction of trialkyl phosphites with alkyl halides. For instance, the reaction of triethyl phosphite with heptyl bromide under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters react with aryl or vinyl halides under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency . Additionally, the use of bromotrimethylsilane for silyldealkylation followed by desilylation with water or methanol is a common method for producing phosphonates .

Chemical Reactions Analysis

Types of Reactions

Diheptyl ethylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diheptyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antibacterial or antiviral activity . The compound’s ability to form stable complexes with metal ions also contributes to its effectiveness in industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diheptyl ethylphosphonate is unique due to its longer heptyl chains, which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity and increase its effectiveness as a flame retardant and plasticizer .

Properties

CAS No.

6163-81-1

Molecular Formula

C16H35O3P

Molecular Weight

306.42 g/mol

IUPAC Name

1-[ethyl(heptoxy)phosphoryl]oxyheptane

InChI

InChI=1S/C16H35O3P/c1-4-7-9-11-13-15-18-20(17,6-3)19-16-14-12-10-8-5-2/h4-16H2,1-3H3

InChI Key

RBPHHEPCSXTUGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(=O)(CC)OCCCCCCC

Origin of Product

United States

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